Cas no 53666-71-0 (3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one)

3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a substituted coumarin derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a hydroxyl group at the 7-position and ethyl and methyl substituents at the 3- and 4-positions, respectively, which may influence its reactivity and biological activity. This compound could serve as a key intermediate in the development of fluorescent probes, fragrances, or bioactive molecules due to its coumarin core. The presence of the hydroxyl group enhances its solubility in polar solvents, facilitating further functionalization. Its well-defined molecular structure allows for precise modifications, making it a valuable building block in synthetic chemistry.
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one structure
53666-71-0 structure
Product name:3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
CAS No:53666-71-0
MF:C12H12O3
MW:204.221883773804
MDL:MFCD00449861
CID:356735
PubChem ID:5420889

3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one, 3-ethyl-7-hydroxy-4-methyl-
    • 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
    • 3-Aethyl-4-methyl-7-hydroxycumarin
    • 3-Aethyl-7-hydroxy-4-methyl-cumarin
    • 3-ethyl-4-methyl-7-hydroxy-coumarin
    • 3-ethyl-4-methylumbelliferone
    • 3-ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
    • 3-ethyl-7-hydroxy-4-methyl-chromen-2-one
    • 3-ethyl-7-hydroxy-4-methylcoumarin
    • AC1NU7FJ
    • CHEMBL1819432
    • CTK1G0472
    • Oprea1_232553
    • STK386790
    • STOCK5S-26992
    • 53666-71-0
    • AKOS004938483
    • SR-01000395944
    • EN300-302547
    • SCHEMBL3761517
    • DTXSID90419965
    • Z1509535714
    • SR-01000395944-1
    • MFCD00449861
    • 3-ethyl-7-hydroxy-4-methylchromen-2-one
    • NS-02140
    • CS-0215813
    • DB-366473
    • ALBB-015756
    • MDL: MFCD00449861
    • Inchi: InChI=1S/C12H12O3/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6,13H,3H2,1-2H3
    • InChI Key: BKZKRVHQFPBHFH-UHFFFAOYSA-N
    • SMILES: CCC1=C(C)C2=C(C=C(C=C2)O)OC1=O

Computed Properties

  • Exact Mass: 204.07866
  • Monoisotopic Mass: 204.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 2.3

Experimental Properties

  • PSA: 46.53

3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM284943-1g
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0 95%
1g
$*** 2023-03-30
Enamine
EN300-302547-5.0g
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0 95.0%
5.0g
$419.0 2025-03-21
Chemenu
CM284943-5g
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0 95%
5g
$398 2021-06-17
TRC
E945838-10mg
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0
10mg
$ 65.00 2022-06-05
Enamine
EN300-302547-0.25g
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0 95.0%
0.25g
$96.0 2025-03-21
Enamine
EN300-302547-2.5g
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0 95.0%
2.5g
$278.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
065099-500mg
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0
500mg
1932CNY 2021-05-07
Aaron
AR00E4HK-1g
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0 95%
1g
$291.00 2025-02-14
1PlusChem
1P00E498-100mg
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0 95%
100mg
$141.00 2024-04-30
1PlusChem
1P00E498-10g
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
53666-71-0 95%
10g
$929.00 2024-04-30

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Amadis Chemical Company Limited
(CAS:53666-71-0)3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
A1184660
Purity:99%
Quantity:5g
Price ($):383.0